7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one can be achieved through various synthetic routes. One common method involves the halogenation of a naphthalenone precursor. For example, starting with 3,4-dihydronaphthalen-1(2H)-one, selective chlorination and fluorination can be carried out using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale halogenation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, compounds with halogen substituents are often investigated for their potential as pharmaceuticals. The presence of chlorine and fluorine can enhance the biological activity and metabolic stability of the compound, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the production of advanced materials, including polymers and coatings. Their unique electronic properties can be exploited in various applications, such as in the development of electronic devices.
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3,4-dihydronaphthalen-1(2H)-one
- 5-fluoro-3,4-dihydronaphthalen-1(2H)-one
- 7-chloro-5-fluoro-1-naphthol
Uniqueness
The uniqueness of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one lies in the combination of chlorine and fluorine substituents on the naphthalenone core
Properties
IUPAC Name |
7-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASVQLMUBSTRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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